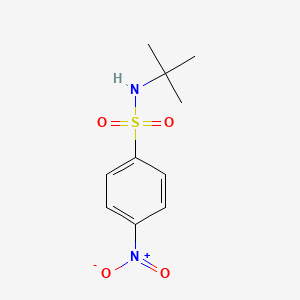

N-tert-Butyl 4-Nitrophenylsulfonamide

Vue d'ensemble

Description

N-tert-Butyl 4-Nitrophenylsulfonamide is a notable chemical compound with significant applications in both industrial chemistry and pharmaceutical research. This compound is an example of a sulfonamide derivative, which is known for its diverse chemical properties and biological activities . The specific structure of this compound features a tert-butyl group, which imparts increased steric bulk, and a nitrophenyl group, which introduces additional electronic effects due to the nitro group .

Méthodes De Préparation

The synthesis of N-tert-Butyl 4-Nitrophenylsulfonamide typically involves the reaction of tert-butylamine with 4-nitrobenzenesulfonyl chloride under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and a base like triethylamine is often used to neutralize the hydrochloric acid formed during the reaction . The product is then purified through recrystallization or column chromatography to achieve high purity .

Analyse Des Réactions Chimiques

N-tert-Butyl 4-Nitrophenylsulfonamide undergoes various chemical reactions, including:

Applications De Recherche Scientifique

Pharmaceutical Applications

N-tert-Butyl 4-Nitrophenylsulfonamide plays a crucial role in the development of sulfonamide-based drugs, which are widely recognized for their antibacterial properties. The compound serves as a reagent in synthesizing other sulfonamide derivatives that target bacterial infections by inhibiting folic acid synthesis. This mechanism is vital for the growth and reproduction of bacteria, making sulfonamides effective antimicrobial agents.

Case Study: Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial activity. The presence of the nitro group enhances its efficacy against specific bacterial strains, providing insights into optimizing its pharmacological properties. Studies have shown that compounds similar to this sulfonamide can also exhibit anti-inflammatory and analgesic properties, further expanding their therapeutic potential.

Industrial Chemistry

In industrial applications, this compound acts as a reactive intermediate in the synthesis of various chemical compounds. Its stability and chemical resistance make it particularly useful in creating sulfonamide-containing polymers and other complex molecules. This versatility allows for its incorporation into various industrial processes, enhancing product performance and functionality.

Materials Science

The compound's stability lends itself to applications in materials science, where it is utilized to prepare materials with specific properties. Its chemical characteristics facilitate the development of coatings and composites that require enhanced durability and resistance to environmental factors.

Mécanisme D'action

The mechanism of action of N-tert-Butyl 4-Nitrophenylsulfonamide involves its interaction with biological targets through its sulfonamide group. The sulfonamide group can form hydrogen bonds with biological molecules, influencing their activity . The nitro group can also participate in redox reactions, affecting the compound’s overall reactivity and interactions .

Comparaison Avec Des Composés Similaires

N-tert-Butyl 4-Nitrophenylsulfonamide can be compared with other sulfonamide derivatives such as:

N-tert-Butyl 4-Aminophenylsulfonamide: Similar structure but with an amino group instead of a nitro group.

N-tert-Butyl 3-Nitrophenylsulfonamide: Similar structure but with the nitro group in a different position on the aromatic ring.

N-tert-Butylbenzenesulfonamide: Lacks the nitro group, resulting in different electronic properties.

These comparisons highlight the unique electronic and steric effects imparted by the nitro and tert-butyl groups in this compound, which influence its reactivity and applications .

Activité Biologique

N-tert-Butyl 4-Nitrophenylsulfonamide (NTBNS) is a compound that has garnered attention for its potential biological activities. This article reviews the biological activity of NTBNS, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound can be described by the following chemical structure:

- Molecular Formula : C11H14N2O3S

- Molecular Weight : 258.30 g/mol

The presence of the nitro group and sulfonamide moiety contributes to its biological activity, particularly in enzyme inhibition and potential therapeutic applications.

NTBNS exhibits various mechanisms of action, primarily through its interaction with biological targets such as enzymes involved in inflammatory processes and oxidative stress.

- Enzyme Inhibition : Studies have shown that NTBNS can inhibit specific lipoxygenases (LOX), which are crucial in the biosynthesis of leukotrienes—mediators of inflammation. This inhibition can lead to reduced inflammatory responses in various models.

- Antioxidant Activity : The compound also demonstrates antioxidant properties, scavenging free radicals and reducing oxidative stress. This activity is vital for neuroprotection and may play a role in preventing neurodegenerative diseases.

Antimicrobial Activity

NTBNS has been evaluated for its antimicrobial properties against various pathogens. The compound shows promising results as an antibacterial agent:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These findings suggest that NTBNS could be a candidate for developing new antimicrobial therapies.

Case Studies

- Inflammation Models : In a study examining the effects of NTBNS on inflammation, it was administered to mice subjected to induced inflammatory responses. The results indicated a significant reduction in edema and inflammatory markers compared to control groups, demonstrating its potential as an anti-inflammatory agent.

- Neuroprotective Effects : Another case study focused on the neuroprotective effects of NTBNS in models of oxidative stress. The compound was shown to reduce neuronal cell death induced by glutamate toxicity, suggesting its applicability in treating neurodegenerative disorders.

Research Findings

Recent research has provided insights into the pharmacological profile of NTBNS:

- In vitro Studies : Various assays have confirmed the compound's ability to inhibit lipoxygenase activity effectively, with IC50 values indicating strong potency.

- In vivo Studies : Animal models have demonstrated that NTBNS administration leads to decreased levels of pro-inflammatory cytokines, supporting its use in inflammatory conditions.

Propriétés

IUPAC Name |

N-tert-butyl-4-nitrobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O4S/c1-10(2,3)11-17(15,16)9-6-4-8(5-7-9)12(13)14/h4-7,11H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVSUQTZCHSBFEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.